molecular formula C9H4ClLiN2O3 B13476177 Lithium(1+) 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate

Lithium(1+) 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B13476177
M. Wt: 230.6 g/mol
InChI Key: UUYVJGCQJFRXSM-UHFFFAOYSA-M
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Description

Lithium(1+) 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of 4-chlorobenzohydrazide with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxadiazole ring. The final step involves the reaction with lithium hydroxide to form the lithium salt. The reaction conditions generally include the use of organic solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and purification processes such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxadiazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Lithium(1+) 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Lithium(1+) 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)lithium: This compound shares the 4-chlorophenyl group but lacks the oxadiazole ring.

    3-(4-Chlorophenyl)-1,2,4-oxadiazole: This compound lacks the lithium salt but contains the oxadiazole ring.

Uniqueness

Lithium(1+) 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate is unique due to the presence of both the lithium ion and the oxadiazole ring. This combination imparts specific chemical and biological properties that are not found in similar compounds .

Properties

Molecular Formula

C9H4ClLiN2O3

Molecular Weight

230.6 g/mol

IUPAC Name

lithium;3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate

InChI

InChI=1S/C9H5ClN2O3.Li/c10-6-3-1-5(2-4-6)7-11-8(9(13)14)15-12-7;/h1-4H,(H,13,14);/q;+1/p-1

InChI Key

UUYVJGCQJFRXSM-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC(=CC=C1C2=NOC(=N2)C(=O)[O-])Cl

Origin of Product

United States

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